molecular formula C21H23NO3 B2902993 benzyl 2-[(1E)-3-phenoxyprop-1-en-1-yl]pyrrolidine-1-carboxylate CAS No. 956979-03-6

benzyl 2-[(1E)-3-phenoxyprop-1-en-1-yl]pyrrolidine-1-carboxylate

Cat. No.: B2902993
CAS No.: 956979-03-6
M. Wt: 337.419
InChI Key: RPWKCCRFSJKBCQ-XYOKQWHBSA-N
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Description

Benzyl 2-[(1E)-3-phenoxyprop-1-en-1-yl]pyrrolidine-1-carboxylate is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring, a phenoxyprop-1-en-1-yl group, and a benzyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-[(1E)-3-phenoxyprop-1-en-1-yl]pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Phenoxyprop-1-en-1-yl Group: This step involves the reaction of the pyrrolidine derivative with a phenoxyprop-1-en-1-yl halide under basic conditions to form the desired product.

    Esterification: The final step involves the esterification of the carboxylate group with benzyl alcohol in the presence of a suitable catalyst, such as a strong acid or base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[(1E)-3-phenoxyprop-1-en-1-yl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the phenoxy group.

Scientific Research Applications

Benzyl 2-[(1E)-3-phenoxyprop-1-en-1-yl]pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzyl 2-[(1E)-3-phenoxyprop-1-en-1-yl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione derivatives: Known for their biological activity and used in medicinal chemistry.

    Phenoxypropyl derivatives: Commonly used in the synthesis of pharmaceuticals and agrochemicals.

    Benzyl esters: Widely used as intermediates in organic synthesis.

Uniqueness

Benzyl 2-[(1E)-3-phenoxyprop-1-en-1-yl]pyrrolidine-1-carboxylate is unique due to its combination of a pyrrolidine ring, a phenoxyprop-1-en-1-yl group, and a benzyl ester. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

benzyl 2-[(E)-3-phenoxyprop-1-enyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c23-21(25-17-18-9-3-1-4-10-18)22-15-7-11-19(22)12-8-16-24-20-13-5-2-6-14-20/h1-6,8-10,12-14,19H,7,11,15-17H2/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWKCCRFSJKBCQ-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C=CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)/C=C/COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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